Ethyl iodofluoroacetate
Overview
Description
Ethyl iodofluoroacetate is an organic compound with the molecular formula C4H6FIO2 and a molecular weight of 231.99 . It is a clear liquid with a boiling point of 43°C at 3 mmHg and a melting point of 68-72°C . This compound is known for its unique properties, making it a valuable tool in various scientific research applications.
Biochemical Analysis
Biochemical Properties
Ethyl iodofluoroacetate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in enantioselective Reformatsky-type reactions with alkyl aryl ketones, achieving high diastereoselectivities and excellent enantioselectivities . The interactions of this compound with these biomolecules are crucial for its function in biochemical assays and research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells can lead to changes in cellular behavior and function, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes or proteins is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that this compound can have lasting effects on cellular function, which are crucial for understanding its full range of biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have also been observed at high doses, highlighting the importance of dosage control in experimental settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are critical for the compound’s function and effectiveness in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its biochemical activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl iodofluoroacetate can be synthesized through the enantioselective Reformatsky-type reaction with alkyl aryl ketones . This reaction achieves high diastereoselectivities and excellent enantioselectivities for the major diastereomer (93–95% ee) with large alkyl groups . For smaller alkyl groups, the diastereoselectivities are moderate, but excellent enantioselectivities are obtained for both diastereomers (79–94% ee) .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of ethyl iodide with fluoroacetic acid under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl iodofluoroacetate undergoes various chemical reactions, including substitution, oxidation, and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted products.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in reduction reactions.
Major Products Formed: The major products formed from these reactions include α-fluoro-β-hydroxy esters and other fluorinated organic compounds .
Scientific Research Applications
Ethyl iodofluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl iodofluoroacetate can be compared with other similar compounds such as ethyl 2-bromo-2-fluoroacetate and ethyl 2-chloro-2-fluoroacetate . These compounds share similar structural features but differ in their reactivity and applications . This compound is unique due to its high enantioselectivity in the Reformatsky-type reaction and its versatility in various chemical reactions .
Comparison with Similar Compounds
- Ethyl 2-bromo-2-fluoroacetate
- Ethyl 2-chloro-2-fluoroacetate
- Ethyl 2-fluoro-2-phosphonoacetate
Properties
IUPAC Name |
ethyl 2-fluoro-2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEACDPQRCJXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371910 | |
Record name | Ethyl iodofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-58-1 | |
Record name | Ethyl 2-fluoro-2-iodoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl iodofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl fluoroiodoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using ethyl iodofluoroacetate in asymmetric Reformatsky reactions compared to the traditional ethyl bromodifluoroacetate?
A1: While both reagents can participate in Reformatsky reactions, this compound offers distinct advantages, particularly in reactions with ketones. Research indicates that this compound, when employed in a one-pot reaction with diethylzinc activation, provides superior results compared to the two-step protocol typically used with ethyl bromodifluoroacetate [, ]. Specifically, this compound enables:
- Higher yields: Reactions with this compound achieve yields ranging from 62-99%, surpassing the yields obtained with the two-step ethyl bromodifluoroacetate method [, ].
- Improved enantiomeric excesses: Notably, reactions utilizing this compound result in excellent enantiomeric excesses, reaching up to 95%, highlighting its effectiveness in asymmetric synthesis [, ].
- Operational simplicity: The one-pot procedure with this compound streamlines the reaction, making it more efficient and convenient compared to the multi-step approach required for ethyl bromodifluoroacetate [, ].
Q2: How does the choice of chiral ligand influence the stereochemical outcome of the Reformatsky reaction with this compound?
A2: The selection of the chiral ligand significantly impacts both the yield and enantioselectivity of the Reformatsky reaction involving this compound. For instance:
- Reactions with aromatic ketones: Utilizing (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as the chiral ligand has demonstrated remarkable success, achieving high enantiomeric excesses (79-95%) in reactions with various aromatic ketones []. This highlights the crucial role of the ligand in controlling the stereochemical outcome.
- Reactions with aromatic imines: When targeting aromatic imines, N-methylephedrine emerges as the preferred chiral ligand. This choice, after optimization, has led to good enantiomeric excesses (63-68%), particularly with imines bearing a methoxy group in the ortho-position []. This underscores the importance of tailoring the ligand to the specific substrate for optimal results.
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